molecular formula C26H55O12P B14513585 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate CAS No. 63217-10-7

3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate

Cat. No.: B14513585
CAS No.: 63217-10-7
M. Wt: 590.7 g/mol
InChI Key: JCYSNWJUDYRPMA-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is a complex organic compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid, which facilitates the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds with other molecules, stabilizing their structures. In biological systems, it can interact with proteins and enzymes, enhancing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in multiple applications .

Properties

CAS No.

63217-10-7

Molecular Formula

C26H55O12P

Molecular Weight

590.7 g/mol

IUPAC Name

bis[2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate

InChI

InChI=1S/C26H55O12P/c1-25(2)5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-39(27,28)38-24-22-36-20-18-34-16-14-32-12-10-30-8-6-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28)

InChI Key

JCYSNWJUDYRPMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCC(C)C

Origin of Product

United States

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